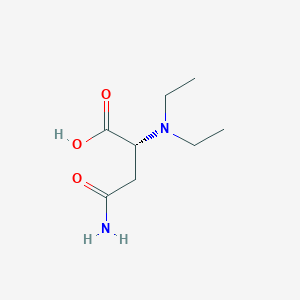
Diethyl-D-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-D-asparagine is a derivative of the amino acid asparagine, where the hydrogen atoms of the amino group are replaced by ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl-D-asparagine can be synthesized through the reaction of D-asparagine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction proceeds as follows:
D-Asparagine+Diethyl sulfate→this compound+Sodium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Diethyl-D-asparagine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl-D-aspartic acid.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon and are carried out under an inert atmosphere.
Major Products
Oxidation: Diethyl-D-aspartic acid
Reduction: this compound alcohol
Substitution: Various alkyl or aryl derivatives of this compound
科学的研究の応用
Diethyl-D-asparagine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用機序
Diethyl-D-asparagine exerts its effects by interacting with specific enzymes and receptors in the body. It is involved in the metabolic control of cell functions, particularly in nerve and brain tissue. The compound is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. It plays a crucial role in the synthesis of proteins and other essential biomolecules.
類似化合物との比較
Similar Compounds
- D-asparagine
- Diethyl-L-asparagine
- Diethyl-D-aspartic acid
Uniqueness
Diethyl-D-asparagine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
(2R)-4-amino-2-(diethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-3-10(4-2)6(8(12)13)5-7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,12,13)/t6-/m1/s1 |
InChIキー |
ACYJFVSEJUENGJ-ZCFIWIBFSA-N |
異性体SMILES |
CCN(CC)[C@H](CC(=O)N)C(=O)O |
正規SMILES |
CCN(CC)C(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


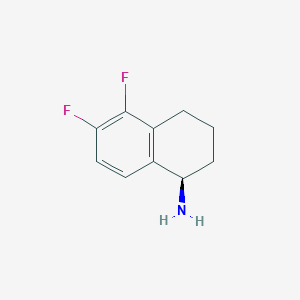


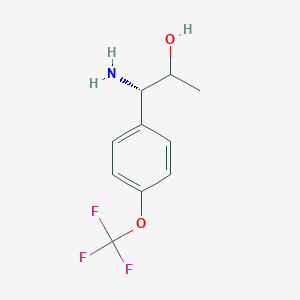

![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
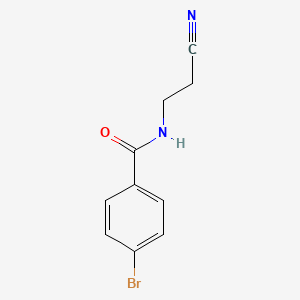
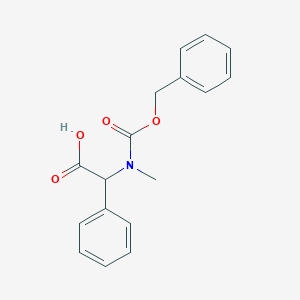
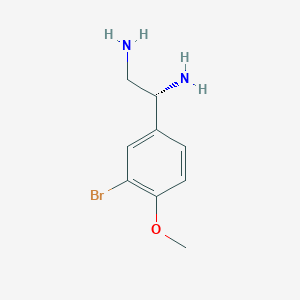
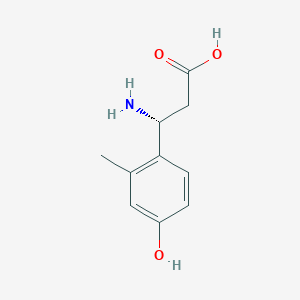

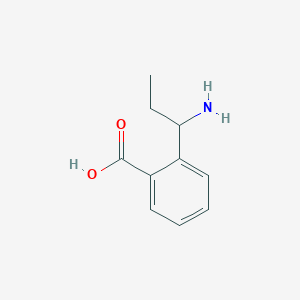
![1,6-Dimethyl-3-(4-styrylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15233693.png)

